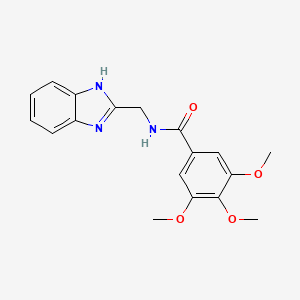
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene is an organic compound characterized by its unique structure, which includes two 3,4-dimethylphenoxy groups attached to a tetrafluorobenzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene typically involves the reaction of 1,4-difluoro-2,3,5,6-tetrafluorobenzene with 3,4-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the phenoxy groups.
Applications De Recherche Scientifique
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene has several scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research:
Polymer Chemistry: Utilized in the synthesis of specialty polymers with specific characteristics.
Mécanisme D'action
The mechanism of action of 1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene involves its interaction with various molecular targets. The phenoxy groups can engage in π-π interactions with aromatic systems, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(3,4-dimethylphenoxy)benzene: Lacks the fluorine atoms, resulting in different electronic properties.
1,4-Diphenoxy-2,3,5,6-tetrafluorobenzene: Similar structure but without the methyl groups on the phenoxy rings.
1,4-Bis(4-methylphenoxy)-2,3,5,6-tetrafluorobenzene: Similar but with methyl groups in different positions.
Uniqueness
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene is unique due to the combination of its tetrafluorobenzene core and the specific positioning of the 3,4-dimethylphenoxy groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
65247-01-0 |
|---|---|
Formule moléculaire |
C22H18F4O2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
1,4-bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C22H18F4O2/c1-11-5-7-15(9-13(11)3)27-21-17(23)19(25)22(20(26)18(21)24)28-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 |
Clé InChI |
KKEGNKCNXUANMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC(=C(C=C3)C)C)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697580.png)


![N-benzyl-2-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11697603.png)
![(5Z)-3-(3-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11697605.png)
![(4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697608.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11697637.png)
![N'-[(E)-pyridin-4-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11697638.png)
![Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate](/img/structure/B11697639.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11697642.png)

![(2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11697644.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11697646.png)

